N-(2,3,6-Trichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3,6-Trichlorophenyl)acetamide: is an organic compound with the molecular formula C8H6Cl3NO It is a derivative of acetamide where the phenyl ring is substituted with three chlorine atoms at the 2, 3, and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Acylation: One common method for synthesizing N-(2,3,6-Trichlorophenyl)acetamide involves the acylation of 2,3,6-trichloroaniline with acetic anhydride or acetyl chloride. The reaction typically occurs under acidic conditions, often using a catalyst such as sulfuric acid.
Amidation: Another method involves the amidation of 2,3,6-trichlorobenzoic acid with ammonia or an amine in the presence of a dehydrating agent like thionyl chloride or phosphorus trichloride.
Industrial Production Methods: Industrial production of this compound generally follows the direct acylation method due to its simplicity and cost-effectiveness. The reaction is scaled up in large reactors, and the product is purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N-(2,3,6-Trichlorophenyl)acetamide can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms. Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the amide group to an amine.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium hydroxide, under reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Major Products:
Substitution: Formation of substituted phenylacetamides.
Oxidation: Formation of trichlorobenzoic acids.
Reduction: Formation of trichloroanilines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2,3,6-Trichlorophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in inhibiting certain enzymes and pathways in microbial organisms.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of N-(2,3,6-Trichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. This compound can interfere with metabolic pathways, resulting in antimicrobial or antifungal effects.
Vergleich Mit ähnlichen Verbindungen
- N-(2,4,5-Trichlorophenyl)acetamide
- N-(2,4,6-Trichlorophenyl)acetamide
- N-(3,4,5-Trichlorophenyl)acetamide
Comparison:
- N-(2,3,6-Trichlorophenyl)acetamide is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity.
- Compared to N-(2,4,5-Trichlorophenyl)acetamide , the 2,3,6-isomer has different steric and electronic properties, affecting its interaction with molecular targets.
- N-(2,4,6-Trichlorophenyl)acetamide has a symmetrical substitution pattern, which may result in different physical properties and reactivity compared to the 2,3,6-isomer.
- N-(3,4,5-Trichlorophenyl)acetamide has a different substitution pattern, leading to variations in its chemical behavior and potential applications.
Eigenschaften
CAS-Nummer |
65510-38-5 |
---|---|
Molekularformel |
C8H6Cl3NO |
Molekulargewicht |
238.5 g/mol |
IUPAC-Name |
N-(2,3,6-trichlorophenyl)acetamide |
InChI |
InChI=1S/C8H6Cl3NO/c1-4(13)12-8-6(10)3-2-5(9)7(8)11/h2-3H,1H3,(H,12,13) |
InChI-Schlüssel |
YOFIKNQGBQOEHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=CC(=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.